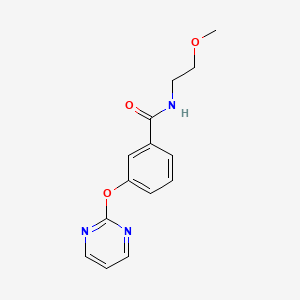

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions between an amine and an acid chloride or the direct amidation of aromatic carboxylic acids. Similar compounds have been synthesized through multi-step reactions that include the use of various catalysts and conditions to ensure specificity and yield efficiency. For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was synthesized using X-ray diffraction and DFT calculations to analyze its structure (Demir et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically analyzed using X-ray crystallography and spectroscopic methods such as infrared spectroscopy and NMR. These analyses provide detailed information on the crystalline structure, including lattice constants and molecular geometry. For instance, the referenced benzamide derivative showed a triclinic system with specific lattice constants and angles, confirming its molecular geometry through DFT calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including acylation and nucleophilic substitution, which can modify their chemical properties. These reactions are often used to introduce new functional groups, enhancing their reactivity and potential applications. The chemical reactivity of these molecules can be predicted using molecular electrostatic potential surface maps and density functional theory (DFT) calculations, as demonstrated in the synthesis and analysis of related compounds (Demir et al., 2015).

Scientific Research Applications

Synthesis and Precursor Role

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide serves as a precursor in the synthesis of radiopharmaceuticals, exemplified by the production of (S)-123I-IBZM, a compound used in medical imaging. This process involves a high-yield synthesis starting from 2,6-dimethoxybenzoic acid, highlighting the compound's importance in facilitating the creation of diagnostic agents (Bobeldijk et al., 1990).

Molecular Structure and Antioxidant Activity

Another study focuses on a novel benzamide derivative, analyzing its molecular structure using X-ray diffraction and DFT calculations. This research explores the compound's antioxidant properties, emphasizing the significance of benzamide derivatives in the development of potential therapeutic agents (Demir et al., 2015).

Organogels and Material Science

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide derivatives also play a role in material science, particularly in the formation of organogels. Research into amphiphilic perylenetetracarboxylic diimides demonstrates the compound's utility in creating fluorescent gels with specific properties, offering insights into novel material design (Wu et al., 2011).

Catalytic Applications

In the realm of catalysis, the compound is involved in the synthesis of enamides and pyrimidones via C-H amidation. This demonstrates its versatility in organic synthesis, showcasing potential in creating valuable chemical intermediates with [Cp*Co(iii)] catalysis (Liu et al., 2018).

properties

IUPAC Name |

N-(2-methoxyethyl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-9-8-15-13(18)11-4-2-5-12(10-11)20-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYWAZXKSOTNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-3-(2-pyrimidinyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)